1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene
Overview
Description
1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves multiple steps. One common approach is the bromination of 4-fluorobenzene to produce 1-bromo-4-fluorobenzene . This intermediate can then undergo further functionalization to introduce the sulfanylmethyl group. The reaction conditions often involve the use of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved can include enzyme inhibition, receptor binding, or interaction with other biomolecules, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with only bromine and fluorine substituents.
1-Bromo-2-fluorobenzene: Another isomer with different substitution patterns.
4-Bromo-1-fluorobenzene: Similar structure but different positioning of substituents.
Uniqueness
1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both fluorine and sulfanylmethyl groups, which can impart distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2S/c14-13-5-4-11(16)6-9(13)8-17-12-3-1-2-10(15)7-12/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAYSSVIKCEOMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=C(C=CC(=C2)F)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189438 | |
Record name | Benzene, 1-bromo-4-fluoro-2-[[(3-fluorophenyl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443336-14-8 | |
Record name | Benzene, 1-bromo-4-fluoro-2-[[(3-fluorophenyl)thio]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443336-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-fluoro-2-[[(3-fluorophenyl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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